molecular formula CH6O6P2 B020370 Methylenediphosphonic acid CAS No. 1984-15-2

Methylenediphosphonic acid

Cat. No.: B020370
CAS No.: 1984-15-2
M. Wt: 176.00 g/mol
InChI Key: MBKDYNNUVRNNRF-UHFFFAOYSA-N
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Description

Methylenediphosphonic acid, also known as medronic acid, is a diphosphonic acid with the molecular formula CH₆O₆P₂. It is a methylene-substituted bisphosphonate that has a strong affinity for hydroxyapatite crystals in the bone matrix. This compound is commonly used in imaging studies, particularly in conjunction with radioisotopes such as technetium-99m, to detect bone abnormalities and other conditions .

Biochemical Analysis

Biochemical Properties

Methylenediphosphonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a chelating agent to vary calcium levels in cell culture in a study of caffeine storage in bovine chromaffin cells . Rat osteoblast cells have been investigated for their proliferation, differentiation, and protein production on this compound-modified titanium surfaces .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance growth yield and cAMP synthesis in Escherichia coli in stationary phase .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Derivatives of this compound with cis-platin have been synthesized and investigated by 31P NMR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenediphosphonic acid can be synthesized through the hydrolysis of tetra-secondary alkyl methylenediphosphonates. The process involves the chlorination of this compound with phosphorus pentachloride, followed by reaction with a Grignard reagent such as n-hexyl magnesium bromide . Another method involves the reaction of tetraethyl methylenediphosphonate with trimethylsilyl bromide in dichloromethane, followed by hydrolysis with water in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified and crystallized for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Methylenediphosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: this compound can undergo substitution reactions to form various esters and salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and alcohols are commonly used under acidic or basic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Esters and salts of this compound.

Mechanism of Action

Methylenediphosphonic acid exerts its effects primarily through its strong affinity for hydroxyapatite crystals in the bone matrix. It accumulates at sites of osteoid mineralization and can be complexed with radioisotopes for imaging purposes. The compound acts as a chelating agent, binding to calcium ions and influencing various biological processes .

Comparison with Similar Compounds

Methylenediphosphonic acid is unique among bisphosphonates due to its methylene substitution, which enhances its affinity for hydroxyapatite. Similar compounds include:

    Ethylenediphosphonic acid: Lacks the methylene substitution, resulting in different binding properties.

    Hydroxyethanediphosphonic acid: Contains a hydroxyl group, altering its chemical behavior and applications.

    Aminothis compound: Includes an amino group, providing different biological and chemical properties.

This compound stands out due to its specific applications in imaging and its strong binding affinity to bone mineral components .

Properties

IUPAC Name

phosphonomethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKDYNNUVRNNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25681-89-4 (di-hydrochloride salt), 6145-29-5 (tetra-hydrochloride salt)
Record name Medronic acid [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8045696
Record name Medronic acid
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Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-15-2
Record name Methylenediphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Medronic acid [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14078
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Record name Medronic acid
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Record name Medronic acid
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Record name MEDRONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While MDP itself is not a pharmaceutical, its derivatives, particularly bisphosphonates, are known to adsorb to bone mineral, specifically hydroxyapatite. This adsorption is crucial for their potency and duration of action in treating bone diseases. [] Molecular modeling suggests that the interaction strength varies with the specific structure of the bisphosphonate derivative. []

A: MDP has the molecular formula CH2(PO3H2)2 and a molecular weight of 176.0 g/mol. [] Spectroscopic studies, including FTIR, reveal characteristic shifts in the phosphoryl stretching bands (POO-) upon complexation with metal ions, indicating chelation and/or bridging interactions. [] The exact frequency shifts vary depending on the metal ion and its ionic potential. []

A: MDP serves as an internal standard in 31P-NMR spectroscopy to quantify casein content in bovine milk by measuring the area under the resonances belonging to phosphoserine. [] This method offers a reliable alternative for determining casein content in various types of milk. [] Additionally, MDP acts as a matrix additive in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing salt tolerance and improving signal suppression caused by buffering salts over a wide pH range. []

A: MDP acts as a heterogeneous catalyst in the acetylation of alcohols, phenols, and amines with acetic anhydride under solvent-free conditions at room temperature. [] It exhibits high efficiency and versatility, showcasing preferential selectivity for amino group acetylation over hydroxyl groups. []

A: Density functional theory (DFT) calculations have been instrumental in investigating the structures of technetium-labeled diphosphonate complexes like 99mTc-MDP. [] By considering geometric, conformational, charge, and spin isomerism, DFT calculations help determine stable isomers and predict their properties. []

A: SAR studies on MDP derivatives, particularly bisphosphonates, show that substitutions at the bridge carbon atom influence bone localization. [] For instance, ethylidenediphosphonic acid exhibits a higher femur-to-liver and femur-to-muscle ratios compared to MDP in rat models. [] Additionally, silicon-based functionalities in diphosphonic acids, like those found in P,P′-di[3-(trimethylsilyl)-1-propylene] methylenediphosphonic acid, do not negatively affect metal ion extraction properties. []

A: While not directly addressed in the provided research, formulations of technetium-99m (99mTc) labeled MDP (99mTc-MDP) often use stannous chloride as a reducing agent. Variations in the formulation, such as the form of MDP, reducing agent concentration, and presence of antioxidants, can significantly impact image quality in bone imaging. []

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